molecular formula C11H12BrNO2 B3027037 Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 1219170-24-7

Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B3027037
CAS No.: 1219170-24-7
M. Wt: 270.12
InChI Key: FCAFKZZXSROWTA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl ester group at the 3rd position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the bromination of a suitable tetrahydroisoquinoline precursor followed by esterification. One common method is the bromination of 1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo derivative is then subjected to esterification using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the desired methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding tetrahydroisoquinoline derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of complex molecules with potential pharmacological activities .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of tetrahydroisoquinoline derivatives. It has shown potential in the development of drugs targeting neurological disorders, cancer, and infectious diseases .

Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its derivatives are explored for their applications in agrochemicals and materials science .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in binding to the active sites of these targets, modulating their activity. The compound can inhibit or activate specific pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • Methyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
  • Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
  • Methyl 5-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Comparison: Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAFKZZXSROWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661412
Record name Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219170-24-7
Record name Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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